1-(2-{[Dimethoxy(phenyl)silyl]oxy}ethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-{[Dimethoxy(phenyl)silyl]oxy}ethyl)piperidine is an organosilicon compound that features a piperidine ring attached to an ethyl chain, which is further connected to a dimethoxyphenylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{[Dimethoxy(phenyl)silyl]oxy}ethyl)piperidine typically involves the reaction of piperidine with an appropriate silylating agent. One common method is the reaction of piperidine with 2-(dimethoxy(phenyl)silyl)ethanol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-(2-{[Dimethoxy(phenyl)silyl]oxy}ethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The silyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
1-(2-{[Dimethoxy(phenyl)silyl]oxy}ethyl)piperidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of 1-(2-{[Dimethoxy(phenyl)silyl]oxy}ethyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dimethoxyphenylsilyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
Comparison with Similar Compounds
Similar Compounds
- 2-(tert-Butyldimethylsiloxy)ethanol
- 2-(tert-Butyldimethylsilyloxy)ethanol
- 2-(tert-Butyldimethylsilanyloxy)-ethanol
Uniqueness
1-(2-{[Dimethoxy(phenyl)silyl]oxy}ethyl)piperidine is unique due to the presence of both a piperidine ring and a dimethoxyphenylsilyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its structural features allow for versatile chemical modifications, enabling the synthesis of a wide range of derivatives with tailored properties.
Properties
CAS No. |
865654-20-2 |
---|---|
Molecular Formula |
C15H25NO3Si |
Molecular Weight |
295.45 g/mol |
IUPAC Name |
dimethoxy-phenyl-(2-piperidin-1-ylethoxy)silane |
InChI |
InChI=1S/C15H25NO3Si/c1-17-20(18-2,15-9-5-3-6-10-15)19-14-13-16-11-7-4-8-12-16/h3,5-6,9-10H,4,7-8,11-14H2,1-2H3 |
InChI Key |
CMECCVQUYULIPD-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C1=CC=CC=C1)(OC)OCCN2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.